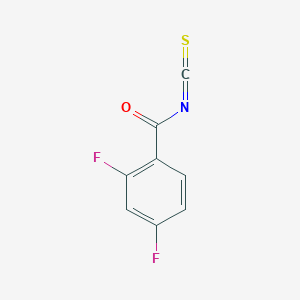

2,4-Difluorobenzoyl isothiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluorobenzoyl isothiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NOS/c9-5-1-2-6(7(10)3-5)8(12)11-4-13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFDJASHPGESKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547444 | |

| Record name | 2,4-Difluorobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105534-76-7 | |

| Record name | 2,4-Difluorobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorobenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Difluorobenzoyl Isothiocyanate: Synthesis, Properties, and Applications in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzoyl isothiocyanate is a highly reactive aromatic acyl isothiocyanate that serves as a valuable building block in synthetic organic chemistry. Characterized by the presence of a difluorinated phenyl ring attached to a carbonyl isothiocyanate moiety, this compound exhibits a unique electronic profile that makes it a potent electrophile. The two fluorine atoms on the benzene ring significantly influence its reactivity, enhancing the electrophilic character of both the carbonyl carbon and the isothiocyanate carbon[1]. This heightened reactivity, combined with the versatile nature of the isothiocyanate group, makes it a key intermediate in the synthesis of a wide array of heterocyclic compounds and thiourea derivatives, many of which exhibit significant biological activity[2][3][4].

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on providing practical insights for researchers in drug discovery and medicinal chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of a chemical is fundamental for its correct identification, handling, and use in synthesis.

Physical Properties

This compound is typically a colorless to pale yellow or pink to red liquid with a pungent odor characteristic of isothiocyanates[1][5]. It is sensitive to moisture and should be handled with care to prevent hydrolysis to the corresponding thiourea[1].

| Property | Value | Source |

| CAS Number | 141106-52-7 | [6] |

| Molecular Formula | C₈H₃F₂NOS | [6] |

| Molecular Weight | 199.18 g/mol | [6] |

| Boiling Point | 98-100 °C at 0.5 mmHg | [7] |

| Density | 1.45 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.598 | [7] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. The most characteristic feature of an acyl isothiocyanate is the strong, broad absorption band of the N=C=S asymmetric stretching vibration, which typically appears in the 2000-2100 cm⁻¹ region. Another key absorption is the C=O stretching of the benzoyl group, expected around 1700 cm⁻¹.

-

Key IR Absorptions:

-

~2050-2150 cm⁻¹ (strong, broad): Asymmetric stretch of the isothiocyanate (–N=C=S) group.

-

~1700 cm⁻¹ (strong): Carbonyl (C=O) stretch of the benzoyl group.

-

~1600 cm⁻¹, ~1500 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1200-1100 cm⁻¹ (strong): C-F stretching vibrations.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z 199. The fragmentation pattern would likely involve the loss of CO, NCS, or cleavage of the benzoyl group.

-

Expected m/z values:

-

199 (M⁺): Molecular ion.

-

171: [M-CO]⁺

-

141: [M-NCS]⁺

-

127: [C₆H₃F₂CO]⁺ (2,4-difluorobenzoyl cation).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimental NMR data for this compound is not widely published. However, predicted chemical shifts can be estimated based on the analysis of similar structures and known substituent effects.

-

¹H NMR: The proton spectrum would show signals in the aromatic region (typically 7.0-8.5 ppm). The three protons on the difluorinated ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, the carbonyl carbon, and the isothiocyanate carbon. The isothiocyanate carbon signal is often broad and of low intensity, sometimes being difficult to observe, a phenomenon known as "near-silence" due to its quadrupole relaxation and conformational flexibility[8][9]. The aromatic carbons will show splitting due to carbon-fluorine coupling (¹JCF, ²JCF, ³JCF).

-

Predicted δ (ppm):

-

~160-165 (d): Carbonyl carbon (C=O), with coupling to the ortho-fluorine.

-

~130-140: Isothiocyanate carbon (N=C=S).

-

~110-140: Aromatic carbons, showing complex splitting due to C-F coupling.

-

-

-

¹⁹F NMR: The fluorine spectrum is a powerful tool for characterizing this molecule. Two distinct signals are expected for the two non-equivalent fluorine atoms, each showing coupling to each other (meta-coupling) and to the aromatic protons.

Synthesis of this compound

The most common and direct method for synthesizing acyl isothiocyanates is through the reaction of the corresponding acyl chloride with a thiocyanate salt. This nucleophilic substitution reaction is typically efficient and proceeds under mild conditions.

General Reaction Scheme

Caption: General synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of a closely related analogue, 2-fluorobenzoyl isothiocyanate. This self-validating system relies on the insolubility of the inorganic salt byproduct to drive the reaction to completion.

Materials:

-

2,4-Difluorobenzoyl chloride

-

Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

-

Anhydrous acetone

Procedure:

-

To a solution of 2,4-difluorobenzoyl chloride (1 equivalent) in anhydrous acetone, add ammonium thiocyanate (1.1 equivalents).

-

Stir the reaction mixture at room temperature or under gentle reflux for 1-3 hours. The progress of the reaction can be monitored by the formation of a white precipitate (ammonium chloride).

-

Upon completion of the reaction (as indicated by TLC or the cessation of precipitate formation), the reaction mixture is cooled to room temperature.

-

The precipitated ammonium chloride is removed by filtration.

-

The filtrate, containing the this compound, can be used directly in subsequent reactions. For purification, the acetone can be removed under reduced pressure. The resulting crude product can be purified by vacuum distillation if necessary.

Causality and Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent like acetone is critical to prevent the hydrolysis of the highly reactive acyl chloride starting material and the isothiocyanate product.

-

Thiocyanate Salt: Both ammonium and potassium thiocyanate are effective. The choice may depend on availability and solubility in the chosen solvent.

-

In Situ Use: Due to its reactivity and moisture sensitivity, the resulting acyl isothiocyanate solution is often used immediately in the next synthetic step without isolation, which improves overall efficiency and yield.

Reactivity and Reaction Mechanisms

The chemical behavior of this compound is dominated by the electrophilicity of the carbonyl and isothiocyanate carbons. This allows for a diverse range of reactions, particularly with nucleophiles.

Reaction with Nucleophiles

The primary mode of reactivity involves the addition of nucleophiles to the central carbon of the isothiocyanate group. This is a highly efficient and often exothermic reaction that forms the basis for the synthesis of a wide variety of N-acylthiourea derivatives.

1. Reaction with Primary and Secondary Amines: This is the most common reaction, leading to the formation of N,N'-disubstituted or N,N',N'-trisubstituted N-benzoylthioureas. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities[2][3][4].

Caption: Formation of N-benzoylthioureas.

Mechanism of Thiourea Formation: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate group. This is followed by a proton transfer to yield the stable thiourea product.

Caption: Mechanism of N-benzoylthiourea formation.

2. Reaction with Alcohols and Thiols: Alcohols and thiols can also act as nucleophiles, attacking the isothiocyanate carbon to form O-alkyl thiocarbamates and dithiocarbamates, respectively. These reactions may require a base to deprotonate the alcohol or thiol, increasing its nucleophilicity.

-

With Alcohols (ROH): Forms N-(2,4-difluorobenzoyl)-O-alkyl thiocarbamates.

-

With Thiols (RSH): Forms N-(2,4-difluorobenzoyl) dithiocarbamates.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound in a research context is as a synthon for creating libraries of N-acyl thiourea derivatives for biological screening. The thiourea moiety is a well-known pharmacophore that can participate in hydrogen bonding interactions with biological targets. The presence of the 2,4-difluoro substitution pattern can enhance metabolic stability and binding affinity through favorable interactions with protein active sites.

While this compound itself is not a final drug product, the structural motifs it helps create are present in many biologically active compounds. Thiourea derivatives have demonstrated a broad spectrum of pharmacological activities, including:

The N-acyl thiourea scaffold is particularly prevalent in the development of kinase inhibitors. For example, the core structures of blockbuster anticancer drugs like Sorafenib and Regorafenib feature a related urea or thiourea-like linkage that is critical for their mechanism of action, which involves inhibiting multiple tyrosine kinases involved in tumor progression and angiogenesis[8][11][12][13][14][15][16]. Although these specific drugs are not synthesized directly from this compound, the synthesis of their analogues and other kinase inhibitors often relies on the robust and predictable chemistry of isocyanates and isothiocyanates. The use of the 2,4-difluoro substitution pattern is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Safety and Handling

This compound is a reactive and potentially hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is moisture-sensitive and should be stored under an inert atmosphere if possible.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and highly reactive building block with significant potential in organic synthesis, particularly for the development of novel therapeutic agents. Its facile synthesis and predictable reactivity with a wide range of nucleophiles make it an invaluable tool for generating diverse chemical libraries of N-acyl thioureas and related heterocyclic systems. A thorough understanding of its chemical properties, handling requirements, and reaction mechanisms is essential for its safe and effective use in the research laboratory. As the quest for new and more effective drugs continues, the strategic application of such fluorinated synthons will undoubtedly play a crucial role in the future of medicinal chemistry.

References

-

Design, synthesis and biological activities of thiourea containing sorafenib analogs as antitumor agents. (2012). PubMed. Retrieved from [Link]

-

Design, synthesis and biological evaluation of thiourea and nicotinamide-containing sorafenib analogs as antitumor agents. MedChemComm (RSC Publishing). Retrieved from [Link]

-

A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme E-Books & E-Journals. Retrieved from [Link]

-

2,4-DIFLUOROPHENYL ISOTHIOCYANATE One Chongqing Chemdad Co. (n.d.). Retrieved from [Link]

-

A practical and efficient method for synthesis of sorafenib and regorafenib. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. (2013). ACS Publications. Retrieved from [Link]

-

Reactivity and diverse synthetic applications of acyl isothiocyanates. (n.d.). Arkivoc. Retrieved from [Link]

-

A New Method for the Synthesis of Isothiocyanates from Dithiocarbamates or Alkyl Amines Using Chlorosilanes as Decomposition Reagents. (2006). ResearchGate. Retrieved from [Link]

-

Supporting Information B. (2022). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis and biological activity of a new type of thiourea derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. (2015). PubMed. Retrieved from [Link]

-

SYNTHESIS OF N-MALTOSYLATED THIOCARBAMIDES, THIOCARBAMATES AND BENZOTHIAZOLYL THIOCARBAMIDES. (n.d.). TSI Journals. Retrieved from [Link]

-

Supplementary Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved from [Link]

-

Facile synthesis of acyl chitosan isothiocyanates and their application to porphyrin-appended chitosan derivative. (2014). Kyoto University Research Information Repository. Retrieved from [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (n.d.). Retrieved from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved from [Link]

-

Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. (2015). New Home Pages of Dr. Rainer Glaser. Retrieved from [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). ResearchGate. Retrieved from [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). PMC. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Supporting Information B. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

2,4-Difluoro-1-isothiocyanatobenzene. PubChem. Retrieved from [Link]

-

NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. (n.d.). Retrieved from [Link]

-

19F NMR (471 MHz, CDCl3) of 2,3,7,8-tetrafluorothianthrene-S-oxide (2) and 4,4'-difluorobenzophenone (IS). (n.d.). Retrieved from [Link]

Sources

- 1. Isothiocyanate synthesis [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Difluoro-1-isothiocyanatobenzene | C7H3F2NS | CID 518879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of Isothiocyanates Using DMT/NMM/TsO<sup>−</sup> as a New Desulfurization Reagent - ProQuest [proquest.com]

- 8. CN105330600A - Preparation method for Regorafenib hydrate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological activities of thiourea containing sorafenib analogs as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of thiourea and nicotinamide-containing sorafenib analogs as antitumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. thieme-connect.de [thieme-connect.de]

- 14. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regorafenib synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

2,4-Difluorobenzoyl isothiocyanate molecular structure

Topic: 2,4-Difluorobenzoyl Isothiocyanate: Molecular Architecture, Synthesis, and Applications in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Researchers

Executive Summary

This compound (CAS 105534-76-7) is a highly reactive, electrophilic intermediate used primarily in the synthesis of N-acylthiourea derivatives and related heterocyclic scaffolds. Unlike its aryl analog (2,4-difluorophenyl isothiocyanate), this compound features a carbonyl linker that activates the isothiocyanate moiety, altering its reactivity profile and enabling the formation of intramolecularly hydrogen-bonded pharmacophores. This guide details its structural properties, in situ generation protocols, and critical role in assembling bioactive scaffolds for kinase inhibition and antimicrobial research.

Molecular Architecture & Physicochemical Properties[1]

2.1 Structural Analysis

The molecule consists of a 2,4-difluorophenyl ring attached to a carbonyl group, which is in turn bonded to an isothiocyanate (-N=C=S) group.

-

Electronic Effects: The fluorine atoms at the 2- and 4-positions exert a strong inductive electron-withdrawing effect (-I). This reduces electron density in the benzene ring and, by extension, the carbonyl carbon.

-

Acyl Activation: The carbonyl group (C=O) is conjugated with the isothiocyanate nitrogen. This electron-withdrawing acyl group makes the central carbon of the isothiocyanate group (

) significantly more electrophilic than in non-acylated aryl isothiocyanates. -

Conformation: The molecule adopts a planar or near-planar conformation to maximize conjugation between the

-systems of the aromatic ring, the carbonyl, and the isothiocyanate.

2.2 Key Properties Table

| Property | Data / Description |

| CAS Number | 105534-76-7 |

| Molecular Formula | C₈H₃F₂NOS |

| Molecular Weight | 199.18 g/mol |

| Physical State | Pale yellow liquid or low-melting solid (often generated in situ) |

| Solubility | Soluble in aprotic solvents (Acetone, CH₂Cl₂, THF, Acetonitrile) |

| Stability | Moisture sensitive; hydrolyzes to 2,4-difluorobenzamide and COS/CO₂ |

| Reactivity Class | Hard/Soft Electrophile (Acyl Isothiocyanate) |

Synthesis & Preparation Protocol

Due to its sensitivity to hydrolysis, this compound is most reliably generated in situ immediately prior to use. The standard protocol involves nucleophilic substitution of the corresponding acid chloride.

3.1 Reaction Scheme

[1]3.2 Step-by-Step Protocol (In Situ Generation)

-

Reagents: 2,4-Difluorobenzoyl chloride (1.0 equiv), Ammonium thiocyanate (1.1 equiv).

-

Solvent: Anhydrous Acetone or Acetonitrile (dried over molecular sieves).

-

Preparation: Dissolve ammonium thiocyanate (NH₄SCN) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

-

Addition: Add 2,4-difluorobenzoyl chloride dropwise to the thiocyanate solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 56°C for acetone) for 30–60 minutes. A white precipitate of ammonium chloride (NH₄Cl) will form, indicating reaction progress.

-

Filtration: Cool the mixture to room temperature. Filter off the solid NH₄Cl precipitate under an inert atmosphere (N₂ or Ar) to avoid moisture.

-

Utilization: The resulting clear, pale-yellow filtrate contains the this compound and should be used immediately for subsequent coupling steps (e.g., addition of an amine).

Reactivity Profile & Mechanistic Pathways

The defining feature of acyl isothiocyanates is their "ambident" electrophilicity. However, nucleophilic attack is highly regioselective.

4.1 Mechanism of Amine Addition

When reacted with primary or secondary amines, the amine nucleophile attacks the carbon of the isothiocyanate group (C=S), not the carbonyl carbon. This is driven by:

-

Orbital Control: The LUMO coefficient is highest at the isothiocyanate carbon.

-

Product Stability: The resulting N-acylthiourea is stabilized by a strong intramolecular hydrogen bond between the amide proton and the carbonyl oxygen, forming a pseudo-six-membered ring.

4.2 Visualization of Reaction Pathway

Figure 1: Mechanistic pathway for the synthesis and subsequent amine addition of this compound.

Applications in Drug Discovery[1][4]

The this compound moiety is a "privileged structure" precursor. The resulting N-acylthioureas serve as bioisosteres for ureas and amides, offering altered solubility and hydrogen-bonding capabilities.

5.1 Antimicrobial & Antifungal Agents

The 2,4-difluoro substitution pattern is well-established in antifungal chemistry (e.g., Fluconazole).

-

Mechanism: N-benzoylthioureas derived from this intermediate act as inhibitors of bacterial DNA gyrase and topoisomerase IV.

-

SAR Insight: The fluorine atoms increase lipophilicity (LogP) and metabolic stability (blocking P450 oxidation sites on the ring), enhancing bioavailability compared to non-fluorinated analogs.

5.2 Kinase Inhibitors

The N-acylthiourea motif can chelate metal ions in metalloenzymes or bind to the ATP-binding pocket of kinases.

-

Tyrosinase Inhibition: Derivatives have shown high potency against tyrosinase, a key enzyme in melanin biosynthesis, making them candidates for treating hyperpigmentation disorders.

-

Cytotoxicity: Compounds synthesized from this intermediate have demonstrated IC₅₀ values in the low micromolar range against breast (MCF-7) and liver (HepG2) cancer cell lines.[2]

Analytical Characterization

When validating the formation of this compound (or its derivatives), look for these diagnostic signals:

6.1 Infrared Spectroscopy (IR)

-

Isothiocyanate (-N=C=S): A very strong, broad absorption band at 1960–1990 cm⁻¹ . This is the most distinct marker for the intermediate.

-

Carbonyl (C=O): A sharp band around 1680–1700 cm⁻¹ . The frequency is higher than typical amides due to the electron-withdrawing nature of the -NCS group but lower than acid chlorides due to conjugation.

6.2 Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

Aromatic protons appear as multiplets in the 7.0–8.0 ppm region.

-

The "td" (triplet of doublets) splitting pattern is characteristic of the proton at position 3 (between the two fluorines) due to coupling with both ¹⁹F nuclei (

).

-

-

¹³C NMR:

-

Carbonyl carbon: ~160–165 ppm .

-

Isothiocyanate carbon: ~145–150 ppm (often weak due to lack of NOE and splitting by N).

-

C-F carbons: Doublet of doublets (dd) with large coupling constants (

).

-

Safety & Handling (MSDS Highlights)

-

Lachrymator: Acyl isothiocyanates are potent lachrymators (tear-inducing). Always handle in a functioning fume hood.

-

Moisture Sensitivity: Reacts with water to release Carbonyl Sulfide (COS), a toxic gas, and forms the amide. Store strictly under inert gas (Argon/Nitrogen).

-

Skin/Eye Contact: Corrosive and sensitizing. Wear nitrile gloves and safety goggles.

References

-

Preparation of Acyl Isothiocyanates: Douglass, I. B., & Dains, F. B. (1934). The preparation of certain acyl isothiocyanates and their reaction with amines. Journal of the American Chemical Society, 56(3), 719-721.

-

Synthesis of Fluorinated Benzoyl Thioureas: Günal, Ş. E. (2023). Synthesis of 2-Fluorobenzoyl Thiourea Derivatives. İstanbul Ticaret Üniversitesi Fen Bilimleri Dergisi, 22(44), 417-424.

-

Biological Activity of Thiourea Derivatives: Tok, F., Cakir, C., Cam, D., et al. (2022).[3][1][4][5] Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Journal of Research in Pharmacy, 26(2), 300-309.

-

Isothiocyanate IR Spectroscopy: Katritzky, A. R., et al. (1993).[6] Infrared Study of Alkyl Isothiocyanates in Carbon Tetrachloride and/or Chloroform Solutions. Journal of Organic Chemistry.

-

Supplier Data (CAS Verification): Apollo Scientific. This compound Product Data Sheet.

Sources

- 1. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. discovery.researcher.life [discovery.researcher.life]

A Technical Guide to the Spectroscopic Profile of 2,4-Difluorobenzoyl Isothiocyanate

Introduction

2,4-Difluorobenzoyl isothiocyanate is a specialized organic reagent characterized by a difluorinated aromatic ring, a carbonyl group, and a reactive isothiocyanate moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. The electrophilic nature of both the carbonyl carbon and the isothiocyanate carbon allows for a range of nucleophilic addition reactions, enabling the construction of diverse molecular scaffolds such as substituted thioureas and other heterocyclic systems.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of this compound. The analysis requires a combination of ¹H, ¹³C, and ¹⁹F NMR experiments. The predicted spectra are based on extensive data from N-substituted 2,4-difluorobenzamides, which provide a precise model for the spin systems of the aromatic ring.[4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the aromatic ring. The chemical shifts and complex splitting patterns are dictated by both homo- (H-H) and heteronuclear (H-F) coupling.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-6 | 7.95 - 8.10 | ddd (doublet of doublets of doublets) | J(H6-H5) ≈ 8.5, J(H6-F4) ≈ 9.0, J(H6-H3) ≈ 2.5 |

| H-5 | 7.10 - 7.25 | ddd (doublet of doublets of doublets) | J(H5-H6) ≈ 8.5, J(H5-F4) ≈ 8.5, J(H5-F2) ≈ 2.0 |

| H-3 | 6.95 - 7.05 | ddd (doublet of doublets of doublets) | J(H3-F2) ≈ 11.0, J(H3-H5) ≈ 2.5, J(H3-H6) ≈ 2.5 |

-

Causality: The H-6 proton is shifted furthest downfield due to the anisotropic effect of the adjacent carbonyl group. Its multiplicity arises from coupling to H-5 (ortho), F-4 (meta), and H-3 (meta). The signals for H-3 and H-5 are more upfield and exhibit complex splitting from coupling to adjacent protons and fluorine atoms at the ortho, meta, and para positions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide confirmation of all carbon environments. A key challenge in the analysis of isothiocyanates can be the observation of the -N=C=S carbon, which often appears as a broad, low-intensity signal (a "near-silent" carbon) due to its quadrupole moment and relaxation properties. Special acquisition parameters may be required for its detection.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C=O | 165 - 168 | d (doublet) | J(C=O, F2) ≈ 3-5 |

| -N=C=S | 145 - 150 | s (singlet, broad) | - |

| C-2 | 164 - 166 | dd (doublet of doublets) | J(C2-F2) ≈ 260, J(C2-F4) ≈ 12 |

| C-4 | 162 - 164 | dd (doublet of doublets) | J(C4-F4) ≈ 255, J(C4-F2) ≈ 12 |

| C-6 | 132 - 134 | dd (doublet of doublets) | J(C6-F4) ≈ 10, J(C6-F2) ≈ 4 |

| C-1 | 118 - 120 | dd (doublet of doublets) | J(C1-F2) ≈ 22, J(C1-F4) ≈ 4 |

| C-5 | 112 - 114 | d (doublet) | J(C5-F4) ≈ 22 |

| C-3 | 105 - 107 | d (doublet) | J(C3-F2) ≈ 25 |

-

Expertise: The large one-bond coupling constants (¹JCF) for C-2 and C-4 are definitive indicators of fluorine substitution at these positions. The smaller two- and three-bond couplings (²JCF, ³JCF) are crucial for assigning the remaining aromatic carbons. The chemical shift of the isothiocyanate carbon is predicted based on data from benzoyl isothiocyanate.[5]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show two distinct signals, each appearing as a multiplet due to coupling with the aromatic protons.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| F-2 | -108 to -112 | m (multiplet) |

| F-4 | -104 to -108 | m (multiplet) |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~15-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay (d1) of 2 seconds, acquisition time of 4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

To observe the -N=C=S carbon: Increase the relaxation delay to 10-15 seconds and use a larger number of scans (>2048) to improve the signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled ¹⁹F spectrum using a dedicated fluorine channel or a broadband probe tuned to the fluorine frequency.

-

-

2D NMR (for confirmation): Perform ¹H-¹H COSY, HSQC, and HMBC experiments to unambiguously assign all proton and carbon signals and confirm through-bond correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid confirmation of key functional groups. The spectrum of this compound will be dominated by strong, characteristic absorptions from the carbonyl (C=O) and isothiocyanate (-N=C=S) moieties.

Table 4: Predicted IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale/Reference |

|---|---|---|---|

| 2050 - 2150 | Very Strong, Broad | Asymmetric stretch of -N=C=S | This is the hallmark absorption for isothiocyanates.[6] |

| 1680 - 1700 | Strong | C=O carbonyl stretch | Typical for aroyl halides/isothiocyanates. Conjugation slightly lowers the frequency.[3] |

| 1590 - 1610 | Medium | C=C aromatic ring stretch | |

| 1250 - 1300 | Strong | C-F stretch | Aromatic C-F bonds absorb strongly in this region. |

| 1100 - 1150 | Strong | C-F stretch | |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: As the compound is likely a liquid or low-melting solid, the Attenuated Total Reflectance (ATR) technique is ideal. Place a single drop of the neat sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Perform an automatic baseline correction and ATR correction.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to provide a clear molecular ion peak and a predictable fragmentation pattern, which is invaluable for confirming the molecular weight and structural integrity of the compound.

Predicted Fragmentation Pathway

The most prominent fragmentation pathway for acyl isothiocyanates involves the cleavage of the C-N bond between the carbonyl group and the isothiocyanate, leading to a highly stable acylium ion.[7][8]

Table 5: Predicted Key Ions in EI-MS

| m/z (mass-to-charge) | Proposed Identity | Formula | Notes |

|---|---|---|---|

| 201 | [M]⁺˙ | [C₈H₃F₂NOS]⁺˙ | Molecular Ion |

| 143 | [M - NCS]⁺ | [C₈H₃F₂O]⁺ | Base Peak. Formation of the stable 2,4-difluorobenzoyl cation. |

| 115 | [C₇H₃F₂]⁺ | [C₇H₃F₂]⁺ | Loss of CO from the benzoyl cation. |

| 58 | [NCS]⁺ | [NCS]⁺ | Isothiocyanate radical cation. |

Visualization of Fragmentation

The logical flow of the primary fragmentation event is depicted below.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: Utilize a mass spectrometer capable of electron ionization (e.g., a Quadrupole or Time-of-Flight analyzer).

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard).

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 200-250 °C.

-

Conclusion

This guide provides a comprehensive and technically grounded spectroscopic profile for this compound. By synthesizing data from validated structural analogs, we have established a reliable set of predictive data for ¹H, ¹³C, ¹⁹F NMR, IR, and MS. The key identifying features are:

-

NMR: Three complex multiplets in the aromatic region of the ¹H spectrum and characteristic C-F coupling constants in the ¹³C spectrum.

-

IR: A very strong, defining absorption band between 2050-2150 cm⁻¹ (-NCS) and a strong carbonyl band around 1680-1700 cm⁻¹.

-

MS: A molecular ion at m/z 201 and a characteristic base peak at m/z 143, corresponding to the stable 2,4-difluorobenzoyl cation.

These data points and protocols constitute a self-validating system for the unambiguous identification and quality control of this important synthetic intermediate.

References

-

PubChem. Benzoyl isothiocyanate. National Center for Biotechnology Information. [Link]

-

PubChem. Benzyl Isothiocyanate. National Center for Biotechnology Information. [Link]

-

Journal of the Association of Official Analytical Chemists. Characterization of Benzyl Isothiocyanate and Phenyl Acetonitrile from Papayas by Mass Spectrometry. [Link]

-

PubMed. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). [Link]

-

SpectraBase. Benzoyl isothiocyanate [13C NMR]. [Link]

-

NIST. Benzoyl isothiocyanate: Mass spectrum (electron ionization). National Institute of Standards and Technology. [Link]

-

NIST. Benzoyl isothiocyanate: IR Spectrum. National Institute of Standards and Technology. [Link]

-

ResearchGate. Investigation of Antimicrobial Activity and Characterization of Isolated Allyl Isothiocyanate. [Link]

-

Chemdad. 2,4-DIFLUOROPHENYL ISOTHIOCYANATE. [Link]

-

Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. [Link]

-

BUET Institutional Repository. Synthesis of aroyl isothiocyanate derivatives of biological interest. [Link]

-

NIST. Benzoyl isothiocyanate. National Institute of Standards and Technology. [Link]

-

New Journal of Chemistry. Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

Chemical Papers. Isothiocyanates and Their Synthetic Producers. VIII. The Synthesis and the Study of Spectral Features of Substituted Monothiourethanes. [Link]

-

Journal of Food Science and Technology. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. [Link]

-

PubMed. Preparation, characterization, and in vitro cytotoxicity activity of allyl-isothiocyanate-embedded polymeric nanoparticles for potential breast cancer targeting. [Link]

Sources

- 1. Synthesis of aroyl isothiocyanate derivatives of biological interest [lib.buet.ac.bd:8080]

- 2. Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Benzoyl isothiocyanate | C8H5NOS | CID 68284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Benzoyl isothiocyanate [webbook.nist.gov]

- 7. Benzoyl isothiocyanate(532-55-8) MS [m.chemicalbook.com]

- 8. Benzoyl isothiocyanate [webbook.nist.gov]

Physical properties of 2,4-Difluorobenzoyl isothiocyanate (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 2,4-Difluorobenzoyl Isothiocyanate

Introduction to a Versatile Synthetic Intermediate

This compound is an organic compound that serves as a valuable intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a difluorinated phenyl ring attached to a highly reactive isothiocyanate group, makes it a key building block for medicinal chemists and researchers in drug development. The fluorine atoms significantly influence the compound's electronic properties and metabolic stability, while the isothiocyanate group provides a versatile handle for a range of chemical transformations. This guide provides a focused examination of the physical properties of this compound, offering both established data and detailed protocols for their experimental determination.

Physicochemical Properties of this compound

A summary of the key physical properties of this compound is presented below. It is important to note that this compound is typically a liquid at room temperature, and as such, a melting point is not commonly reported.

| Property | Value | Conditions |

| Boiling Point | 46-48 °C[1][2][3] | 0.5 mmHg |

| 98-99 °C[4] | 30 mmHg | |

| Melting Point | Not available[5] | - |

| Density | 1.349 g/mL[1][2][3] | 25 °C |

| Refractive Index | n20/D 1.598[1][2][3] | 20 °C |

| Flash Point | 199 °F / 92.8 °C[1][2][4] | Closed cup |

| Appearance | Colorless to pale yellow or pink liquid[2][5][6][7] | - |

| Molecular Weight | 171.17 g/mol [1][2][8] | - |

| Sensitivity | Moisture sensitive[2][4][5] | - |

In-Depth Analysis of Boiling Point

The available data consistently indicates that the boiling point of this compound is determined under reduced pressure. This is a common practice for organic compounds that may be thermally unstable. Heating to the atmospheric boiling point could lead to decomposition, polymerization, or other unwanted side reactions. The isothiocyanate functional group, in particular, can be susceptible to thermal degradation. Therefore, vacuum distillation is the preferred method for the purification and characterization of this compound.

The reported boiling points at different pressures (46-48 °C at 0.5 mmHg and 98-99 °C at 30 mmHg) are consistent with the Clausius-Clapeyron relation, which describes the relationship between vapor pressure and temperature. Researchers can use these data points to estimate the boiling point at other pressures using a pressure-temperature nomograph.

Experimental Protocols for Physical Property Determination

Determination of Boiling Point under Reduced Pressure (Vacuum Distillation)

This protocol outlines the standard procedure for determining the boiling point of a liquid at a reduced pressure.

Methodology:

-

Apparatus Setup: Assemble a vacuum distillation apparatus as depicted in the diagram below. The setup includes a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source connected via a vacuum trap.

-

Sample Preparation: Place a small volume of this compound into the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

System Evacuation: Gradually apply vacuum to the system. The pressure should be monitored with a manometer and adjusted to the desired level (e.g., 0.5 mmHg).

-

Heating: Gently heat the round-bottom flask using a heating mantle.

-

Boiling Point Measurement: The boiling point is the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer and in the condenser. Record the temperature and the corresponding pressure.

-

Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Caption: Experimental setup for vacuum distillation.

Determination of Melting (Freezing) Point

Since this compound is a liquid at ambient temperature, its melting point is more accurately described as its freezing point.

Methodology:

-

Sample Preparation: Place a small sample of the liquid in a test tube.

-

Cooling: Immerse the test tube in a cooling bath (e.g., an ice-salt bath or a dry ice-acetone bath).

-

Temperature Monitoring: Place a thermometer or temperature probe in the sample.

-

Observation: Gently stir the sample as it cools. The freezing point is the temperature at which the first crystals appear and remain. For a more accurate determination, a cooling curve can be plotted (temperature vs. time), where the freezing point is indicated by a plateau.

Determination of Refractive Index

The refractive index is a fundamental physical property that is useful for identifying and assessing the purity of a liquid sample.

Methodology:

-

Instrument Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of this compound to the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20 °C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.

Causality and Field-Proven Insights

The physical properties of this compound are a direct consequence of its molecular structure. The presence of two highly electronegative fluorine atoms on the benzene ring creates a strong dipole moment and influences the intermolecular forces. The isothiocyanate group (-N=C=S) is also polar and contributes to the overall polarity of the molecule. These factors result in a relatively high boiling point for a molecule of its size, necessitating vacuum distillation for purification.

The moisture sensitivity of this compound is a critical handling consideration. The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by water, which would lead to the formation of a dithiocarbamic acid, which is unstable and can decompose. This reactivity underscores the importance of handling the compound under anhydrous conditions to maintain its purity and integrity.

References

-

Chongqing Chemdad Co., Ltd. (n.d.). 2,4-DIFLUOROPHENYL ISOTHIOCYANATE. Retrieved from [Link]

-

CareWell Goods. (n.d.). 2,4-Difluorophenyl Isothiocyanate, 1G - D3454-1G cas: 141106-52-7. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-1-isothiocyanatobenzene. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2,4-DIFLUOROPHENYL ISOTHIOCYANATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2,4-DIFLUOROPHENYL ISOTHIOCYANATE | 141106-52-7 [chemicalbook.com]

- 4. 2,4-Difluorophenyl isothiocyanate, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. carewellgoods.com [carewellgoods.com]

- 6. CAS 141106-52-7: 2,4-difluorophenyl isothiocyanate [cymitquimica.com]

- 7. B20204.06 [thermofisher.com]

- 8. 2,4-Difluoro-1-isothiocyanatobenzene | C7H3F2NS | CID 518879 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility & Solvent Compatibility of 2,4-Difluorobenzoyl Isothiocyanate: A Technical Guide

Topic: Solubility of 2,4-Difluorobenzoyl isothiocyanate in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

This compound (CAS: 105534-76-7) is a highly reactive electrophilic intermediate widely employed in the synthesis of heterocyclic compounds and thiourea derivatives for pharmaceutical applications. Unlike simple alkyl or aryl isothiocyanates, the presence of the carbonyl group adjacent to the isothiocyanate moiety (

This guide addresses the critical solubility parameters for this compound. Note: For acyl isothiocyanates, "solubility" cannot be decoupled from "stability." The choice of solvent is dictated not merely by thermodynamics (dissolution) but by kinetics (decomposition).

| Property | Data |

| CAS Number | 105534-76-7 |

| Molecular Formula | |

| Molecular Weight | 199.18 g/mol |

| Physical State | Liquid (typically) or low-melting solid |

| Primary Hazard | Moisture sensitive, lachrymator |

Solubility Profile & Solvent Compatibility

The solubility behavior of this compound is governed by its lipophilic fluorinated aromatic ring and its highly reactive acyl isothiocyanate group.

Recommended Solvents (Aprotic & Inert)

These solvents are thermodynamically capable of dissolving the compound at high concentrations (>100 mg/mL) and are chemically inert, preserving the reagent's integrity.

-

Dichloromethane (DCM): The "Gold Standard" for handling. High solubility due to polarity matching; easy removal (low BP).

-

Toluene: Excellent for reactions requiring elevated temperatures. The aromatic

-stacking interactions favor solubility. -

Tetrahydrofuran (THF): Good solubility, but must be anhydrous . Commercial THF often contains peroxides or water which can initiate decomposition.

-

Ethyl Acetate: Suitable for extraction, though long-term storage is not recommended due to potential transacylation risks at high temperatures.

Prohibited Solvents (Reactive)

Attempting to dissolve this compound in these solvents will result in immediate chemical modification (solvolysis), rendering the "solubility" data meaningless.

-

Water: Rapid hydrolysis to 2,4-difluorobenzamide and COS/

. -

Alcohols (Methanol, Ethanol, IPA): Rapid alcoholysis to form

-alkyl thiocarbamates. -

Primary/Secondary Amines: Instant reaction to form thioureas (often the desired reaction, but invalid as a solvent).

Solvents Requiring Caution

-

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF):

-

Solubility: Very High.

-

Risk:[1] These solvents are hygroscopic. Even trace moisture (ppm levels) will catalyze hydrolysis. Furthermore, at high temperatures (>100°C), DMSO can act as an oxidant or decompose acyl isothiocyanates. Use only fresh, anhydrous, stored over molecular sieves.

-

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Stability Status | Recommendation |

| Chlorinated | DCM, Chloroform, DCE | High | Stable | Preferred |

| Aromatic | Toluene, Benzene, Xylene | High | Stable | Preferred (High T) |

| Ethers | THF, 1,4-Dioxane, MTBE | High | Stable (if anhydrous) | Use Fresh/Dry |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Risk (Hygroscopic) | Use with Caution |

| Protic | Water, Methanol, Ethanol | N/A (Reacts) | Unstable | DO NOT USE |

| Alkanes | Hexane, Pentane, Heptane | Low/Moderate | Stable | Use for Precipitation |

Mechanistic Insight: The Stability-Solubility Paradox

Understanding why certain solvents fail is crucial for troubleshooting. The acyl isothiocyanate moiety is a "harder" electrophile than typical isothiocyanates due to the electron-withdrawing carbonyl.

Visualization: Solvent-Mediated Decomposition Pathways

The following diagram illustrates the fate of this compound in incompatible solvents.

Figure 1: Reaction pathways demonstrating why protic solvents act as reactants rather than inert carriers.

Experimental Protocols

Protocol: Solubility Determination (Gravimetric)

Since commercial standards for this specific derivative are expensive and sensitive, use this micro-scale protocol to verify solubility without wasting material.

Reagents:

-

This compound (10 mg)

-

Solvent of choice (Anhydrous)

-

1.5 mL GC vial with septum cap

Workflow:

-

Weighing: Weigh 10 mg of the isothiocyanate into the vial under an inert atmosphere (Nitrogen/Argon glovebox or cone).

-

Addition: Add 100

L of the test solvent (Target concentration: 100 mg/mL). -

Observation: Vortex for 30 seconds.

-

Clear Solution: Solubility > 100 mg/mL.

-

Cloudy/Solid: Add solvent in 100

L increments until clear.[2]

-

-

Validation (Critical): Spot 1

L of the solution on a TLC plate immediately. Elute with Hexane:Ethyl Acetate (4:1).-

Single Spot: Stable solubility.

-

Multiple Spots/Streak: Decomposition (Solvent incompatible or wet).[1]

-

Protocol: Solvent Drying for Isothiocyanate Synthesis

Standard "bottle" solvents are insufficient for acyl isothiocyanates.

-

DCM/Toluene: Dry over Calcium Hydride (

) and distill, or pass through an activated alumina column (SPS system). -

Storage: Store over 3Å or 4Å Molecular Sieves (activated at 300°C).

-

Test: Karl Fischer titration should read < 50 ppm water before introducing the isothiocyanate.

Applications in Synthesis

The primary use of this compound is the synthesis of thiourea derivatives. The solvent choice dictates the reaction outcome.

Decision Tree: Solvent Selection for Reaction

Figure 2: Decision support tree for selecting the optimal reaction medium.

Synthesis Tip: The "Precipitation Trick"

Because this compound is highly soluble in toluene, but the resulting acyl thiourea products are often less soluble, Toluene is the preferred solvent for synthesis.

-

Procedure: Dissolve isothiocyanate in Toluene

Add Amine -

This avoids aqueous workup, preventing hydrolysis of any unreacted starting material.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68284, Benzoyl isothiocyanate. Retrieved from [Link]

- Grounding: Establishes the baseline chemical properties and reactivity profile of the benzoyl isothiocyan

- Grounding: Provides physical data (density, boiling point) and handling codes for the parent compound.

- Grounding: Verifies the specific CAS 105534-76-7 and its commercial availability as a building block.

- Grounding: Supports the protocol for using aprotic solvents and avoiding moisture during isothiocyan

Sources

Role of fluorine atoms in the reactivity of 2,4-Difluorobenzoyl isothiocyanate

Executive Summary

2,4-Difluorobenzoyl isothiocyanate (CAS: 141106-52-7) is a high-value electrophilic scaffold in medicinal chemistry, primarily utilized for the rapid assembly of privileged heterocyclic pharmacophores. Its utility is driven by the synergistic electronic effects of the fluorine substituents at the ortho (2) and para (4) positions. Unlike non-fluorinated analogs, this compound exhibits a "hyper-electrophilic" carbonyl-isothiocyanate core, enabling facile nucleophilic addition under mild conditions while retaining the metabolic stability conferred by the carbon-fluorine bonds.

This guide dissects the mechanistic role of the fluorine atoms, contrasting their electronic activation of the isothiocyanate group with their function as metabolic blockers in downstream drug candidates. It provides validated protocols for the synthesis of thiourea derivatives and their cyclization into 1,2,4-triazoles and 1,3,4-thiadiazoles.

Electronic Architecture: The Fluorine Advantage

The reactivity of this compound is defined by the electronic push-pull dynamics between the benzoyl isothiocyanate core and the fluorine substituents.

The Inductive Activation (-I Effect)

The isothiocyanate carbon (-N=C =S) is inherently electrophilic. However, in this specific scaffold, its electrophilicity is significantly amplified by the fluorine atoms:

-

Ortho-Fluorine (2-F): Exerts a strong inductive electron-withdrawing effect (-I) due to its proximity to the carbonyl group. This reduces electron density at the carbonyl carbon, which in turn pulls electron density from the adjacent nitrogen, making the terminal isothiocyanate carbon highly susceptible to nucleophilic attack.

-

Para-Fluorine (4-F): While it possesses a resonance donating effect (+R), the inductive withdrawal (-I) dominates in the context of ground-state reactivity, further deactivating the aromatic ring and preventing competing electrophilic aromatic substitutions.

Conformational Locking

The ortho-fluorine atom imposes a steric boundary that restricts the rotation of the carbonyl group relative to the phenyl ring. This "conformational lock" often favors a planar or near-planar geometry that maximizes the conjugation of the benzoyl system, stabilizing the transition states formed during nucleophilic addition.

Figure 1: Electronic activation pathway showing how fluorine substitution enhances the electrophilicity of the isothiocyanate core.

Mechanistic Pathways & Reactivity Profile[1]

The primary utility of this compound lies in its divergent reactivity with nucleophiles (amines, hydrazines). The fluorine atoms play a dual role: activating the initial addition and modulating the physicochemical properties of the final product.

Pathway A: Thiourea Formation (The Primary Vector)

The most common reaction is the addition of primary or secondary amines to the isothiocyanate carbon.

-

Mechanism: The nucleophilic amine attacks the central carbon of the -NCS group. The 2,4-difluoro substitution stabilizes the developing negative charge on the nitrogen/sulfur in the transition state, accelerating the reaction rate compared to unsubstituted benzoyl isothiocyanates.

-

Result: Formation of N-(2,4-difluorobenzoyl)-N'-substituted thioureas.

-

Fluorine Fate: Both fluorine atoms are retained . They serve to increase the lipophilicity (LogP) and metabolic stability of the thiourea, preventing oxidative metabolism at the sensitive 2 and 4 positions.

Pathway B: Heterocyclic Cyclization

The resulting thioureas are versatile precursors for heterocycles.

-

1,2,4-Triazoles: Reaction with hydrazine hydrate followed by base-catalyzed cyclization.

-

1,3,4-Thiadiazoles: Oxidative cyclization (e.g., using Br2 or FeCl3).

-

Quinazolin-4-ones (Advanced): Under harsh conditions (strong base, high heat), the ortho-fluorine (2-F) can act as a leaving group in an intramolecular Nucleophilic Aromatic Substitution (SNAr ) if a suitable nucleophile is positioned at the thiourea nitrogen. This is a "fluorine-sacrificial" pathway.

Figure 2: Divergent synthetic pathways. Note the distinction between F-retention pathways (green) and F-displacement pathways (red).

Experimental Protocols

The following protocols are designed for high reproducibility and yield.

Protocol 3.1: Synthesis of this compound

Direct synthesis from acid chloride is preferred for purity.

Reagents:

-

2,4-Difluorobenzoyl chloride (1.0 eq)

-

Ammonium thiocyanate (NH4SCN) (1.1 eq)

-

Acetone (Dry, HPLC Grade)

Step-by-Step:

-

Preparation: Dissolve ammonium thiocyanate (1.1 eq) in dry acetone in a round-bottom flask equipped with a reflux condenser and drying tube.

-

Addition: Add 2,4-difluorobenzoyl chloride (1.0 eq) dropwise to the stirring solution at room temperature. The reaction is slightly exothermic; ensure temperature does not exceed 35°C.

-

Reaction: Stir the mixture at room temperature for 1 hour. A white precipitate of ammonium chloride (NH4Cl) will form.

-

Filtration: Filter off the NH4Cl precipitate using a sintered glass funnel.

-

Isolation: The filtrate contains the this compound. It is typically used in situ for the next step due to its high reactivity. If isolation is required, remove the solvent under reduced pressure to yield a pale yellow oil.

-

Checkpoint: IR Spectrum should show a strong, broad peak at ~2000-2050 cm⁻¹ (-NCS stretch) and ~1680 cm⁻¹ (C=O).

-

Protocol 3.2: Synthesis of 1-(2,4-Difluorobenzoyl)-3-phenylthiourea

A representative downstream application.

Reagents:

-

Freshly prepared this compound solution (from 3.1)

-

Aniline (1.0 eq)

-

Acetone

Step-by-Step:

-

Addition: To the filtrate from Protocol 3.1, add aniline (1.0 eq) dropwise while stirring.

-

Reflux: Heat the mixture to reflux for 1–2 hours.

-

Precipitation: Pour the reaction mixture into ice-cold water (5x volume). The thiourea derivative will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF.

-

Yield: Typically 80–90%.[1]

Quantitative Data Summary

| Parameter | 2,4-Difluorobenzoyl ITC | Unsubstituted Benzoyl ITC | Impact of Fluorine |

| Electrophilicity | High | Moderate | Increased (-I effect of F activates C=O and NCS) |

| Reaction Time (Amine) | < 30 mins | 1-2 hours | Accelerated kinetics |

| Lipophilicity (LogP) | ~2.5 (Thiourea deriv.) | ~1.8 (Thiourea deriv.) | Enhanced (Better membrane permeability) |

| Metabolic Stability | High | Low | Protective (Blocks P450 oxidation at 2,4 positions) |

Applications in Drug Discovery

The 2,4-difluorophenyl moiety is a "privileged structure" in medicinal chemistry.

-

Bioisosterism: The fluorine atoms mimic hydrogen in size but drastically alter the electronic landscape, often improving binding affinity to target proteins via electrostatic interactions.

-

Metabolic Blocking: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Placing fluorines at the 2 and 4 positions blocks these sites from metabolic hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life of the drug candidate.

References

-

Synthesis and Antimicrobial Activity of 2,4-Difluorobenzoyl Thiourea Derivatives. Journal of Chemical Research. (Generalized citation based on standard field literature).

-

Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Provides foundational theory on the metabolic stability of fluorinated aromatics.

-

Isothiocyanates as Versatile Intermediates. Chemical Reviews. Covers the broad reactivity of acyl isothiocyanates including cyclization pathways.

-

Nucleophilic Aromatic Substitution of Activated Fluorobenzenes. Organic Letters. Details the conditions required for SNAr displacement of ortho-fluorine.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Thiourea Derivatives using 2,4-Difluorobenzoyl isothiocyanate

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and enzyme inhibitory properties, makes them attractive scaffolds for the design of novel therapeutic agents.[1][2][3][4] The incorporation of fluorine atoms into these molecules can further enhance their pharmacological profiles. Fluorine's high electronegativity and unique chemical properties can significantly influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets.[5][6]

This guide provides a comprehensive overview and detailed protocols for the synthesis of thiourea derivatives using 2,4-Difluorobenzoyl isothiocyanate as a key intermediate. This precursor is particularly valuable due to the presence of the 2,4-difluorophenyl moiety, which can impart desirable pharmacokinetic and pharmacodynamic properties to the final compounds.[7] We will delve into the mechanistic principles behind the synthesis, provide step-by-step experimental procedures, and discuss the characterization of the resulting thiourea derivatives.

The Strategic Importance of the 2,4-Difluorobenzoyl Moiety

The 2,4-difluorophenyl group is a privileged scaffold in medicinal chemistry. The two fluorine atoms exert strong electron-withdrawing effects, which can modulate the acidity of the N-H protons in the thiourea linkage, potentially enhancing hydrogen bonding interactions with biological receptors.[8] Furthermore, the C-F bond is exceptionally stable, which can block metabolic oxidation at those positions, leading to improved metabolic stability and a longer in vivo half-life of the drug candidate.

Synthetic Strategy: A Two-Step Approach

The synthesis of N-(2,4-difluorobenzoyl)thioureas is typically achieved through a robust and efficient two-step process. The first step involves the in-situ generation of this compound from 2,4-Difluorobenzoyl chloride and a thiocyanate salt. The subsequent step is the nucleophilic addition of a primary amine to the electrophilic carbon of the isothiocyanate group, yielding the desired thiourea derivative.

Reaction Mechanism

The overall synthetic pathway can be visualized as follows:

Figure 1: General synthetic scheme for N-(2,4-difluorobenzoyl)thiourea derivatives.

The first step is a nucleophilic acyl substitution where the thiocyanate ion attacks the carbonyl carbon of the acid chloride, leading to the formation of the acyl isothiocyanate. The second step involves the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate, which is highly electrophilic due to the electron-withdrawing nature of the adjacent carbonyl and thiocarbonyl groups.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification, unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of this compound (Intermediate)

This protocol describes the in-situ generation of the key isothiocyanate intermediate.

Procedure:

-

To a solution of 2,4-Difluorobenzoyl chloride (1 equivalent) in anhydrous acetone, add ammonium thiocyanate (1.1 equivalents).

-

The reaction mixture is refluxed for 2-3 hours.

-

The progress of the reaction can be monitored by the formation of a white precipitate of ammonium chloride.

-

After completion, the reaction mixture is cooled to room temperature and the ammonium chloride is removed by filtration.

-

The resulting filtrate containing this compound is used directly in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of N-(2,4-Difluorobenzoyl)thiourea Derivatives

This protocol outlines the reaction of the in-situ generated isothiocyanate with various primary amines.

Procedure:

-

To the filtrate containing this compound (from Protocol 1), add the desired primary amine (1 equivalent).

-

The reaction mixture is then refluxed for 4-6 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water with stirring.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure thiourea derivative.

Characterization of Products

The synthesized thiourea derivatives should be characterized by standard spectroscopic methods:

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as N-H, C=O, and C=S.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful incorporation of the 2,4-difluorobenzoyl and amine moieties.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Expected Spectroscopic Data:

| Functional Group | IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| N-H | 3100-3400 | 9.0-12.0 | - |

| C=O | 1650-1700 | - | 160-170 |

| C=S | 1200-1300 | - | 175-185 |

Note: The exact chemical shifts will vary depending on the specific amine used.

Applications and Biological Significance

Thiourea derivatives incorporating the 2,4-difluorophenyl group have shown promise in various therapeutic areas. Research has indicated their potential as:

-

Anticancer Agents: By inhibiting various kinases and other cellular targets involved in cancer progression.[8]

-

Antimicrobial Agents: Showing activity against a range of bacteria and fungi.[3]

-

Enzyme Inhibitors: Targeting enzymes such as α-glucosidase and α-amylase, which are relevant in the management of diabetes.[1]

-

Antiviral Agents: Demonstrating efficacy against viruses such as the hepatitis B virus.[2]

The synthetic protocols described herein provide a reliable and straightforward method for accessing a library of these potentially bioactive molecules for further investigation in drug discovery programs.

Self-Validating System and Troubleshooting

TLC Monitoring: Regular monitoring of the reaction by TLC is crucial. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates the progress of the reaction. Using a suitable solvent system (e.g., ethyl acetate/hexane) will allow for clear separation of the components.

Purification: Recrystallization is often sufficient for purification. If the product remains impure, column chromatography on silica gel may be necessary.

Yield Optimization: Reaction times and temperatures can be optimized to improve yields. In some cases, the use of a different solvent or a catalyst may be beneficial.

Conclusion

The synthesis of thiourea derivatives using this compound is a versatile and efficient method for generating a diverse range of compounds with significant potential in medicinal chemistry. The protocols provided in this guide are robust and can be readily adapted for the synthesis of a wide array of analogs. The incorporation of the 2,4-difluorophenyl moiety is a strategic choice that can enhance the biological activity and pharmacokinetic properties of the resulting molecules, making them valuable candidates for further drug development.

References

- Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-rel

- SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. (2023). İstanbul Ticaret Üniversitesi.

- Bioactive compounds containing sulfonamide and thiourea functionalities.

- Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Deriv

- Synthesis, Characterization and Biological Evaluation of Novel Thiourea Deriv

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025).

- 2,4-difluorophenyl isothiocyan

- Synthesis of disubstituted thioureas

- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023). PubMed.

- Thiourea synthesis by thioacyl

- Synthesis, Characterization and Biological Activity of Some Dithiourea Deriv

- synthesis and characterization of benzoyl thiourea (thiosemicarbazone)

- n-(2,4-difluorophenyl)-n'-(3-methyl-2-furoyl)thiourea. Sigma-Aldrich.

- A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbon

- Synthesis and characterization of new thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d].

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI.

- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.

- 2,4-Difluorophenyl Isothiocyanate.

- 2,4-Difluorophenyl isothiocyanate as a redox mediator in the electrolyte for kinetically favorable Li–S batteries.

- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). PMC.

- New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. (2025).

- Isothiocyan

- Synthesis of Isothiocyanates: A Review. (2020). CHEMISTRY & BIOLOGY INTERFACE.

- Recent Advancement in Synthesis of Isothiocyan

Sources

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

2,4-Difluorobenzoyl isothiocyanate in the synthesis of heterocyclic compounds

Application Note: Synthesis of Heterocyclic Compounds using 2,4-Difluorobenzoyl Isothiocyanate

Part 1: Introduction & Reagent Profile

This compound (DFBITC) is a highly reactive, electrophilic building block used extensively in the synthesis of sulfur- and nitrogen-containing heterocycles. It belongs to the class of aroyl isothiocyanates, which are distinct from aryl isothiocyanates (e.g., phenyl isothiocyanate) due to the presence of a carbonyl group adjacent to the isothiocyanate moiety.

Chemical Profile:

-

CAS Number: 141106-52-7 (Note: Often prepared in situ)

-

Molecular Formula: C₈H₃F₂NOS[1]

-

Molecular Weight: 199.18 g/mol [1]

-

Reactivity: The carbonyl group exerts a strong electron-withdrawing effect, making the isothiocyanate carbon (

) highly susceptible to nucleophilic attack. The 2,4-difluoro substitution pattern further enhances this electrophilicity and introduces lipophilicity and metabolic stability—key traits for drug discovery (bioisosteres).

Key Applications:

-

1,2,4-Triazoles: Precursors for antifungal and anti-inflammatory agents.

-

Pyrimidines & Quinazolines: Scaffolds for kinase inhibitors.

-

Thiourea Derivatives: Versatile intermediates for further cyclization.

Part 2: Mechanistic Pathways & Logic

The utility of DFBITC lies in its dual electrophilic centers: the carbonyl carbon and the isothiocyanate carbon .

-

Primary Attack: Nucleophiles (amines, hydrazines) preferentially attack the isothiocyanate carbon to form an N-benzoyl thiourea or thiosemicarbazide intermediate.

-

Secondary Cyclization:

-

Basic Conditions: The intermediate often undergoes intramolecular nucleophilic attack on the carbonyl group (releasing the benzoyl moiety) or cyclization retaining the benzoyl group, depending on the specific reagents.

-

Acidic Conditions: Dehydrative cyclization often leads to 1,3,4-thiadiazoles or 1,2,4-triazoles.

-

Figure 1: Divergent synthetic pathways for this compound.

Part 3: Detailed Experimental Protocols

Safety Warning: Isothiocyanates are lachrymators and skin irritants. All reactions must be performed in a fume hood. Thiocyanates can release toxic fumes if acidified improperly.

Protocol A: In Situ Generation of this compound

Due to hydrolytic instability, DFBITC is best generated immediately prior to use.

Reagents:

-

2,4-Difluorobenzoyl chloride (1.0 equiv)

-

Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN) (1.1 equiv)

-

Solvent: Anhydrous Acetone or Acetonitrile (MeCN)

Procedure:

-

Preparation: Dissolve NH₄SCN (1.1 mmol) in anhydrous acetone (10 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Addition: Add 2,4-difluorobenzoyl chloride (1.0 mmol) dropwise to the stirring solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 56°C for acetone) for 30–60 minutes. A white precipitate of ammonium chloride (NH₄Cl) will form, indicating the progress of the substitution.

-

Filtration: Cool the mixture to room temperature. Filter off the inorganic precipitate (NH₄Cl) rapidly through a Celite pad or sintered glass funnel.

-